molecular formula C10H14OS B8711235 4-(Phenylsulfanyl)butan-1-ol CAS No. 5851-37-6

4-(Phenylsulfanyl)butan-1-ol

Cat. No. B8711235
CAS RN: 5851-37-6
M. Wt: 182.28 g/mol
InChI Key: ITSYUNYCTVPVRJ-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)butan-1-ol is a useful research compound. Its molecular formula is C10H14OS and its molecular weight is 182.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Phenylsulfanyl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenylsulfanyl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5851-37-6

Product Name

4-(Phenylsulfanyl)butan-1-ol

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-phenylsulfanylbutan-1-ol

InChI

InChI=1S/C10H14OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

ITSYUNYCTVPVRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of thiophenol (121.2 g, 1.10 mole), 4-chloro-1-butanol (100.0 g, 0.921 mole), and potassium carbonate (138.2 g, 1.0 mole) was heated overnight at gentle reflux in dimethoxyethane. The reaction mixture was filtered and solvent removed by rotary evaporator. The residue obtained was dissolved in chloroform and extracted with 10% sodium hydroxide. The chloroform layer was dried, filtered, and solvent removed to give an oil which crystallized to a white solid. The solid was vacuum distilled at 134°-140° C./0.55 mm. A six-gram sample of the distilled oil was subjected to flash chromatography on silica gel using ethyl acetate-hexanes for elution. This gave a clear oil which was dried at 80° C. overnight in vacuo. The process produced 5.2 g (57.8%) of clear oil.
Quantity
121.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
57.8%

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